molecular formula C12H16ClFN2O B6281484 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1240613-65-3

2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No. B6281484
CAS RN: 1240613-65-3
M. Wt: 258.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known as FPEH, is an organic compound that is used in scientific research as a bioactive compound. It has been studied extensively for its potential applications in biomedical research and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has been found to interact with a variety of proteins, enzymes, and other molecules in the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and environmental pollutants, as well as to regulate the activity of cell signaling pathways.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and environmental pollutants, as well as to regulate the activity of cell signaling pathways. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. However, it is not very stable and may degrade over time, so it must be stored and used carefully.

Future Directions

The potential future directions for research on 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride are numerous. It could be used to study the effects of drugs and environmental pollutants on the body, as well as to investigate the effects of 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride on various diseases. It could also be used to investigate the effects of 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride on cell signaling pathways and protein-protein interactions. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, such as its use as an anti-inflammatory, antioxidant, and anti-cancer agent.

Synthesis Methods

2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can be synthesized from the reaction of 3-fluorobenzoic acid with piperazine in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a temperature of 40-50°C for 60 minutes, followed by the addition of hydrochloric acid to the reaction mixture. The 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is then isolated by extraction and crystallization.

Scientific Research Applications

2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has been used in a variety of scientific research applications, such as studies of protein-protein interactions, enzyme inhibition, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as to investigate the effects of environmental pollutants on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the reaction of 3-fluoroacetophenone with piperazine in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-fluoroacetophenone", "piperazine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoroacetophenone is reacted with piperazine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one." ] }

CAS RN

1240613-65-3

Product Name

2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Molecular Formula

C12H16ClFN2O

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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